![molecular formula C21H19ClN2O4 B2384943 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one CAS No. 797769-83-6](/img/structure/B2384943.png)
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its complex molecular structure, which includes a chromenone core, a piperazine ring, and a chlorophenyl group. The molecular formula of this compound is C21H19ClN2O4, and it has a molecular weight of 398.84 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core, the introduction of the piperazine ring, and the attachment of the chlorophenyl group. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromenone core.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a chlorophenylboronic acid with the piperazine-chromenone intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
化学反应分析
Types of Reactions
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides (e.g., Cl-, Br-) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
科学研究应用
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is being studied for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-hydroxychromen-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-ethoxychromen-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-15-6-7-19-14(12-15)13-16(21(26)28-19)20(25)24-10-8-23(9-11-24)18-5-3-2-4-17(18)22/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHUJJLYUMGDSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2384860.png)
![11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2384862.png)

![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2384865.png)
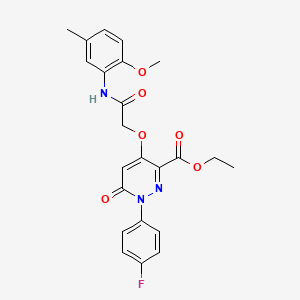
![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)
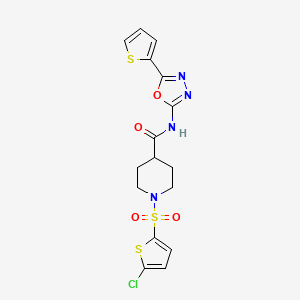

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
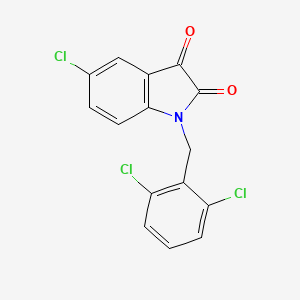
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
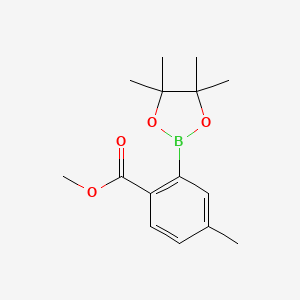
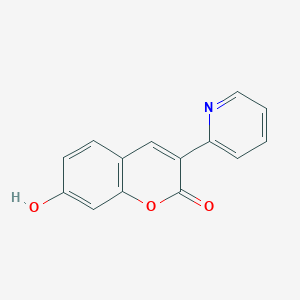
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)
